molecular formula C9H15NO B3383396 octahydroquinolin-2(1h)-one CAS No. 4169-27-1

octahydroquinolin-2(1h)-one

Cat. No.: B3383396
CAS No.: 4169-27-1
M. Wt: 153.22 g/mol
InChI Key: OBSYXAXPUGVQSN-UHFFFAOYSA-N
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Description

Octahydroquinolin-2(1H)-one is a bicyclic organic compound featuring a partially saturated quinoline core with two fused rings: a benzene ring and a nitrogen-containing piperidine-like ring. The "octahydro" designation indicates eight hydrogen atoms saturating the bicyclic system, reducing aromaticity compared to simpler quinolin-2(1H)-one derivatives. This structural modification enhances its conformational flexibility and influences its physicochemical properties, such as solubility and metabolic stability, making it a scaffold of interest in medicinal chemistry and drug design .

Properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h7-8H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSYXAXPUGVQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40312159
Record name Octahydro-2(1H)-quinolinone
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Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4169-27-1
Record name Octahydro-2(1H)-quinolinone
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Record name Octahydro-2(1H)-quinolinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name decahydroquinolin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of Quinoline: One common method to synthesize octahydroquinolin-2(1H)-one involves the hydrogenation of quinoline. This process typically uses a heterogeneous catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

    Cyclization Reactions: Another synthetic route involves the cyclization of appropriate precursors, such as penta-2,4-dienamides, mediated by concentrated sulfuric acid (H₂SO₄).

Industrial Production Methods: Industrial production of this compound often employs continuous flow hydrogenation processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octahydroquinolin-2(1H)-one can undergo oxidation reactions to form quinolin-2(1H)-one derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can further hydrogenate the compound, although it is already fully saturated.

    Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Quinolin-2(1H)-one derivatives

    Substitution: N-alkyl or N-acyl derivatives of this compound

Scientific Research Applications

Chemistry: Octahydroquinolin-2(1H)-one is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential bioactivity and as a scaffold for the development of pharmaceuticals.

Medicine: Medicinal chemistry explores this compound derivatives for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is utilized in the synthesis of fine chemicals and as an intermediate in the production of various industrial products.

Mechanism of Action

The mechanism by which octahydroquinolin-2(1H)-one exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The quinolin-2(1H)-one family encompasses diverse derivatives with varying substituents and saturation levels. Below is a detailed comparison of octahydroquinolin-2(1H)-one with key analogs, focusing on structural features, synthesis methods, and biological activities.

Table 1: Structural and Functional Comparison of Quinolin-2(1H)-one Derivatives

Compound Name Substituents/Saturation Key Data/Activity References
This compound Fully saturated bicyclic system Enhanced conformational flexibility; used in hybrid pharmacophore designs .
4-Hydroxy-1-methylquinolin-2(1H)-one 4-OH, 1-CH₃ substituents Antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) .
5-Chloro-4-hydroxyquinolin-2(1H)-one 5-Cl, 4-OH substituents High purity (≥98%); potential intermediate for antimalarial agents .
8-Methyl-3,4-dihydroquinolin-2(1H)-one 8-CH₃, partially saturated ring 95% purity; explored in CNS drug discovery .
3-(5-Substituted-oxadiazolyl)quinolin-2(1H)-ones Oxadiazole ring at C-3 Anticonvulsant activity (ED₅₀: 25–45 mg/kg in MES test) .
1-Hydroxy-2-(2’-oxononyl)quinolin-4(1H)-one Long alkyl chain at C-2 Synthesized via HCl/THF hydrolysis; studied in bacterial signaling .

Key Structural and Functional Differences

Saturation Level: this compound’s fully saturated bicyclic system distinguishes it from partially saturated analogs like 3,4-dihydroquinolin-2(1H)-one (e.g., 8-methyl derivative ). The saturation reduces aromatic π-π interactions but improves solubility and metabolic stability.

Substituent Effects :

  • Antimicrobial Activity : 4-Hydroxy-1-methyl derivatives exhibit broad-spectrum antimicrobial properties due to hydrogen bonding (OH group) and hydrophobic interactions (CH₃) .
  • Electron-Withdrawing Groups : Chloro (Cl) and oxadiazole substituents (e.g., in ) enhance electrophilicity, improving binding to biological targets like enzymes or receptors.

Synthetic Routes: this compound derivatives often require multi-step syntheses involving cyclization and hydrogenation . Simpler analogs (e.g., 4-hydroxyquinolin-2(1H)-ones) are synthesized via condensation of aldehydes with amines or guanidine .

Biological Applications: Antimicrobial: 4-Hydroxy derivatives show MIC values comparable to ciprofloxacin . CNS Activity: 8-Methyl-3,4-dihydroquinolin-2(1H)-one is explored for neuroprotective effects . Anticonvulsant: Oxadiazole-substituted derivatives demonstrate efficacy in maximal electroshock (MES) models .

Research Findings and Trends

Structure-Activity Relationships (SAR) :

  • The position of substituents (e.g., C-3 vs. C-4) significantly impacts bioactivity. For example, oxadiazole at C-3 enhances anticonvulsant activity, while C-4 hydroxy groups improve antimicrobial effects .
  • Saturation level correlates with pharmacokinetic properties; octahydro derivatives show improved bioavailability over aromatic counterparts .

Synthetic Challenges: Achieving regioselectivity in poly-substituted derivatives remains a hurdle. For instance, synthesis of 3-substituted quinolin-2(1H)-ones requires careful control of reaction conditions (e.g., temperature, catalysts) .

Emerging Applications: Hydroxylated alkylquinolinones (e.g., 2’-oxo-NQNO ) are studied in bacterial quorum sensing, highlighting the scaffold’s versatility beyond traditional drug discovery.

Biological Activity

Octahydroquinolin-2(1H)-one, a bicyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves several chemical reactions, including asymmetric epoxidation and intramolecular reactions. A notable method includes the reaction of 8-hydroxyquinoline derivatives with aldehydes and urea under acidic conditions, yielding high product yields (65-90%) . The structural complexity of this compound allows for various substitutions that can enhance its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of this compound exhibited significant antiproliferative effects against leukemia cell lines (MV-4-11) with low toxicity towards normal cells . The most potent derivative showed a strong pro-apoptotic effect linked to the induction of caspase 3/7, suggesting a mechanism that triggers programmed cell death in cancer cells.

Antimicrobial Activity

This compound derivatives have demonstrated notable antimicrobial properties. For example, certain synthesized compounds showed effective inhibition against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 1×1061\times 10^{-6} to 1×1051\times 10^{-5} mg/mL . This suggests that modifications to the octahydroquinoline scaffold can lead to enhanced antimicrobial efficacy.

Antioxidant Effects

The compound also exhibits antioxidant properties. In vitro studies have indicated that certain derivatives possess significant radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases . The antioxidant activity correlates with the structural features of the derivatives, emphasizing the importance of specific functional groups.

Case Studies

Study Findings Biological Activity
Study 1 Strong antiproliferative effect against MV-4-11Anticancer
Study 2 Effective against Pseudomonas aeruginosa and Klebsiella pneumoniaeAntimicrobial
Study 3 Significant antioxidant activityAntioxidant

The biological activities of this compound are thought to be mediated through various mechanisms. For anticancer activity, the induction of reactive oxygen species (ROS) plays a critical role in promoting apoptosis in tumor cells . In antimicrobial applications, the interaction with bacterial cell membranes disrupts cellular integrity, leading to cell death.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for octahydroquinolin-2(1H)-one derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization of precursors such as substituted anilines or quinoline derivatives. For example, LiAlH₄ in THF can reduce carbonyl groups, followed by treatment with SOCl₂ in CHCl₃ to introduce halides or other functional groups . Stereochemical control is achieved via chiral catalysts or resolution techniques, as seen in the synthesis of (2R*,4aR*,8aR*)-2-methyloctahydroquinolin-4-one . Optimizing reaction time and solvent polarity (e.g., THF vs. DCM) is critical for yield improvement .

Q. How is the stereochemistry of this compound derivatives determined?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For instance, the crystal structure of 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one revealed intermolecular O—H···O hydrogen bonds stabilizing the lattice . Complementary techniques include NMR (e.g., NOESY for spatial proximity analysis) and circular dichroism (CD) for enantiomeric excess determination .

Q. What spectroscopic methods are used for structural characterization?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions and ring saturation (e.g., distinguishing dihydro vs. tetrahydro derivatives) .
  • IR : Confirms carbonyl (C=O) and hydroxyl (O—H) groups via stretching frequencies .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formulas, as shown for 6-bromo-3,3-dimethyl derivatives .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity of this compound derivatives?

  • Methodological Answer : Reaction parameters such as temperature, solvent polarity, and catalyst loading significantly impact outcomes. For example:

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in fluorination steps .
  • Catalysts : Pd/C or chiral ligands (e.g., BINOL) improve enantioselectivity in asymmetric hydrogenation .
  • Workup : Acid-base extraction removes unreacted starting materials, while column chromatography isolates diastereomers .

Q. What intermolecular interactions stabilize the crystal structure of these compounds?

  • Methodological Answer : Hydrogen bonding and π-π stacking are key. In 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, O—H···O interactions (D···A = 2.655 Å, ∠D—H···A = 156°) form linear chains along the b-axis . Van der Waals interactions between alkyl substituents (e.g., methyl groups) further stabilize packing .

Q. How does substituent variation affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., Br, F) enhance binding to targets like SIRT1, as seen in MHY2251, a potent inhibitor .
  • Hydrophobic substituents (e.g., nonyl groups) improve membrane permeability, critical for antimicrobial activity .
  • Hydroxyl groups enable hydrogen bonding with enzymatic active sites, as demonstrated in 7-hydroxy-3,4-dihydro derivatives .

Q. What are the challenges in achieving enantioselective synthesis?

  • Methodological Answer : Key challenges include:

  • Steric hindrance : Bulky substituents (e.g., 2-methyl groups) complicate chiral induction .
  • Catalyst compatibility : Transition-metal catalysts (e.g., Ru-BINAP) may degrade under harsh conditions (e.g., high-temperature reflux) .
  • Resolution efficiency : Diastereomeric salt formation with tartaric acid derivatives is often low-yielding, requiring iterative recrystallization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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